7-Fluoro-4-iodobenzo[d]thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-4-iodobenzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. The presence of fluorine and iodine atoms in the compound enhances its reactivity and potential for various chemical transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-iodobenzo[d]thiazol-2-amine typically involves the reaction of aniline derivatives with ammonium thiocyanate in the presence of a brominating agent like sodium bromide. This reaction is carried out at room temperature in isopropyl alcohol as a solvent. The process is environmentally friendly and yields the desired product in moderate to good yields .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs electrosynthesis methods. These methods are energy-efficient and environmentally benign, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-4-iodobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorine and iodine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazoles .
Wissenschaftliche Forschungsanwendungen
7-Fluoro-4-iodobenzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of 7-Fluoro-4-iodobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorine and iodine atoms enhance its binding affinity to target proteins, leading to the inhibition of specific enzymes and pathways. This results in the compound’s biological activities, such as antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Fluoro-4-methoxybenzo[d]thiazol-2-amine
- 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine
- 7-Chloro-6-fluoro-5-nitro-2-hydrazinylbenzo[d]thiazole
Uniqueness
7-Fluoro-4-iodobenzo[d]thiazol-2-amine is unique due to the presence of both fluorine and iodine atoms, which enhance its reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C7H4FIN2S |
---|---|
Molekulargewicht |
294.09 g/mol |
IUPAC-Name |
7-fluoro-4-iodo-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C7H4FIN2S/c8-3-1-2-4(9)5-6(3)12-7(10)11-5/h1-2H,(H2,10,11) |
InChI-Schlüssel |
XWYSUHFAKSUDQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1F)SC(=N2)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.